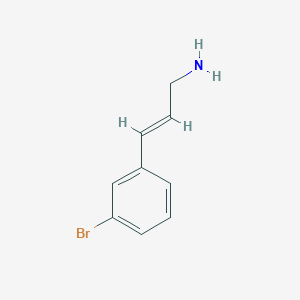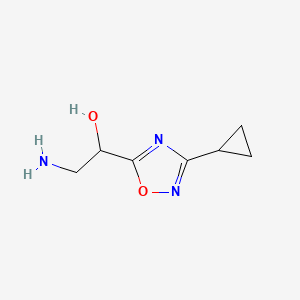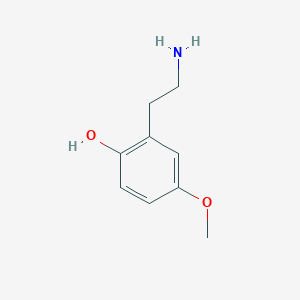
1,1-Dimethylsilinane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethylsilinane-3-carboxylic acid is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dimethylsilinane-3-carboxylic acid can be synthesized through several methods:
Oxidation of Silanes: One common method involves the oxidation of 1,1-dimethylsilane derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Hydrolysis of Silanes: Another approach is the hydrolysis of 1,1-dimethylsilane derivatives in the presence of water and a catalyst, leading to the formation of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation or hydrolysis processes, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
化学反应分析
Types of Reactions
1,1-Dimethylsilinane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The silicon atom can participate in substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrosilanes, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum are often used to facilitate these reactions.
Major Products Formed
Siloxanes: Formed through oxidation reactions.
Alcohols and Alkanes: Formed through reduction reactions.
Substituted Silanes: Formed through substitution reactions.
科学研究应用
1,1-Dimethylsilinane-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the development of silicon-based materials with unique properties.
Biological Research: Investigated for its potential use in drug delivery systems and as a component in biomaterials.
Industrial Applications: Utilized in the production of silicone-based products and coatings.
作用机制
The mechanism of action of 1,1-dimethylsilinane-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Silicon-Oxygen Bond Formation: The silicon atom’s affinity for oxygen allows it to form stable silicon-oxygen bonds, which is crucial in many of its reactions.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where it adds across double bonds in organic molecules, facilitated by catalysts.
相似化合物的比较
Similar Compounds
Trimethylsilanol: Similar in structure but with three methyl groups instead of two and a hydroxyl group.
Dimethylphenylsilane: Contains a phenyl group instead of a carboxylic acid group.
Dimethylsilane: Lacks the carboxylic acid group, making it less reactive in certain types of reactions.
Uniqueness
1,1-Dimethylsilinane-3-carboxylic acid is unique due to the presence of both silicon and a carboxylic acid group, which imparts distinct reactivity and potential for diverse applications in synthesis and materials science .
属性
分子式 |
C8H16O2Si |
|---|---|
分子量 |
172.30 g/mol |
IUPAC 名称 |
1,1-dimethylsilinane-3-carboxylic acid |
InChI |
InChI=1S/C8H16O2Si/c1-11(2)5-3-4-7(6-11)8(9)10/h7H,3-6H2,1-2H3,(H,9,10) |
InChI 键 |
HQAFEWNNJQZZJS-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(CCCC(C1)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine](/img/structure/B13556685.png)
![3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13556699.png)






![1-[(3-methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13556747.png)
![2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13556756.png)

![4-Bromothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13556768.png)
